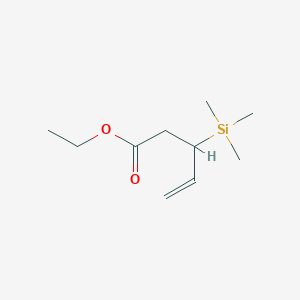

Ethyl (3-trimethylsilyl)-4-pentenoate

Description

Contextual Overview of Organosilicon Compounds in Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable in organic chemistry. prepchem.com Their utility stems from the unique physicochemical properties of the silicon atom compared to carbon. The C-Si bond is longer and weaker than a C-C bond, and silicon is more electropositive than carbon. prepchem.com These characteristics lead to a variety of synthetically useful reactions, including the stabilization of adjacent carbocations (β-carbocation effect) and the ability of silyl (B83357) groups to act as excellent leaving groups or to direct substitution patterns. orgsyn.org Organosilicon reagents are widely employed as protecting groups, in reduction reactions, and as precursors to a vast array of functionalized molecules. illinois.edursc.org

Significance of Allylsilane Derivatives as Versatile Synthetic Intermediates

Allylsilanes are a subclass of organosilicon compounds that feature a silicon group attached to an allylic carbon. They are highly valued as stable and versatile carbon nucleophiles. A key reaction of allylsilanes is the Hosomi-Sakurai reaction, where they react with various electrophiles, such as aldehydes and ketones, in the presence of a Lewis acid to form carbon-carbon bonds with high regio- and stereocontrol. The ability to construct complex carbon skeletons with predictable outcomes has cemented the role of allylsilanes as crucial intermediates in the synthesis of natural products and other biologically active molecules. orgsyn.org The synthesis of functionalized allylsilanes is an active area of research, with numerous methods developed to access these important building blocks. prepchem.comnist.govspectrabase.com

Structural Classification and Nomenclatural Specificity of Ethyl (3-trimethylsilyl)-4-pentenoate

This compound is systematically named according to IUPAC nomenclature rules. The name identifies an ethyl group attached to the oxygen of a pentenoate backbone. The pentenoate portion indicates a five-carbon chain with a double bond at the fourth carbon (C4) and an ester functional group. The "(3-trimethylsilyl)" prefix specifies that a trimethylsilyl (B98337) group (-Si(CH3)3) is attached to the third carbon of the pentenoate chain.

Structurally, the compound is classified as a γ-silylated α,β-unsaturated ester. This classification highlights the key reactive centers: the nucleophilic allylsilane moiety and the electrophilic ester group.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 119554-74-4 |

| Molecular Formula | C10H20O2Si |

| Molecular Weight | 200.35 g/mol |

| SMILES | C=CC@HSi(C)(C)C |

| InChI | InChI=1S/C10H20O2Si/c1-5-8(13(2,3)4)6-7-9(11)12-5/h5,8H,1,6-7H2,2-4H3 |

Data sourced from available chemical databases.

Historical Development and Early Synthetic Exploitation of Related Silylated Pentenoates

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-trimethylsilylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c1-6-9(13(3,4)5)8-10(11)12-7-2/h6,9H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZNCQMWEJSNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C=C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Trimethylsilyl 4 Pentenoate and Its Analogues

Strategic Approaches to C-Si Bond Formation in Pentenoate Systems

The introduction of a trimethylsilyl (B98337) group at the C-3 position of a pentenoate framework is a key synthetic challenge. The primary approaches involve either the direct silylation of a pre-existing pentenoate skeleton or the construction of the carbon backbone from a silylated precursor.

Direct silylation of unsaturated esters offers a convergent approach to the target molecule. This can be conceptually achieved through the reaction of a dienolate equivalent of an unsaturated ester with a silicon electrophile. For instance, the deprotonation of a γ,δ-unsaturated ester at the α-position can lead to an enolate, which may exist in equilibrium with its dienolate form. However, controlling the regioselectivity of silylation (α versus γ) is a significant challenge. The silylation of ester enolates often yields a mixture of C-silylated and O-silylated (silyl ketene acetal) products. thieme-connect.de

Recent advances in catalysis have provided more controlled methods for the silylation of α,β-unsaturated systems. Copper-catalyzed conjugate silylation of α,β-unsaturated esters using silylboranes or disilanes can introduce a silyl (B83357) group at the β-position. While this is not the desired γ-position for the target molecule, it highlights the potential of transition metal catalysis in C-Si bond formation on unsaturated ester scaffolds.

A hypothetical direct route to Ethyl (3-trimethylsilyl)-4-pentenoate could involve the formation of a dienolate from ethyl 4-pentenoate, followed by trapping with a trimethylsilyl halide. However, achieving exclusive γ-silylation over α-silylation would likely require carefully optimized conditions, potentially involving sterically hindered bases or specific counterions to influence the regioselectivity of the reaction.

A more versatile and often more regioselective approach involves the use of organometallic intermediates. This strategy builds the carbon skeleton with the silyl group already in place. A plausible synthetic route to a precursor for this compound could involve a Grignard reagent.

For example, the reaction of 3-bromo-1-(trimethylsilyl)-1-propyne with an appropriate electrophile can be a starting point. sigmaaldrich.com A more direct approach would be the formation of a Grignard reagent from a silylated allyl halide. For instance, (3-chloroallyl)trimethylsilane can be converted to the corresponding Grignard reagent, which can then be reacted with an appropriate electrophile to introduce the remaining part of the carbon chain.

Alternatively, the hydromagnesiation of silylated alkynes can generate vinyl Grignard reagents. masterorganicchemistry.com These can then be used in subsequent coupling reactions.

Another powerful method involves the reaction of an organolithium or Grignard reagent with a silyl electrophile. For instance, deprotonation of a suitable precursor can generate a carbanion that is subsequently quenched with a trimethylsilyl halide. This is a common and effective method for introducing a trimethylsilyl group onto a carbon framework.

A specific strategy for a precursor to the target molecule could involve the preparation of a silylated organometallic reagent that can then be used in a carbon-carbon bond-forming reaction. For example, the reaction of (trimethylsilyl)allyl magnesium bromide with a suitable two-carbon electrophile containing a precursor to the ester functionality.

| Reagent 1 | Reagent 2 | Product | Application |

| Ester Enolate | Trimethylsilyl Chloride | α-Silyl Ester / Silyl Ketene Acetal | Direct C-Silylation |

| Silylated Allyl Halide | Magnesium | Silylated Allyl Grignard Reagent | Formation of Organometallic Intermediate |

| Organolithium Compound | Trimethylsilyl Chloride | Silylated Organic Compound | General C-Si Bond Formation |

Esterification and Chain Elongation Strategies

Once a silylated precursor is obtained, the next critical steps involve the introduction of the ethyl ester group and ensuring the correct carbon chain length.

If the synthetic route leads to a silylated carboxylic acid, such as 3-(trimethylsilyl)-4-pentenoic acid, a straightforward esterification can be performed to obtain the final product. The Fischer esterification is a classic and widely used method for this transformation. commonorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. commonorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often involves removing the water formed during the reaction or using a large excess of the alcohol. commonorganicchemistry.com

Other methods for converting carboxylic acids to esters include reaction with thionyl chloride to form an acyl chloride followed by reaction with ethanol, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the Steglich esterification. nsf.gov

| Carboxylic Acid | Alcohol | Catalyst | Method |

| R-COOH | Ethanol | H₂SO₄ | Fischer Esterification |

| R-COOH | Ethanol | SOCl₂ (step 1) | Acyl Chloride Formation |

| R-COOH | Ethanol | DCC, DMAP | Steglich Esterification |

The Claisen rearrangement is a powerful bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement that forms a carbon-carbon bond and is particularly well-suited for the synthesis of γ,δ-unsaturated esters. name-reaction.com This makes it an excellent strategy for constructing the pentenoate backbone of the target molecule.

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that utilizes an allylic alcohol and an orthoester, such as triethyl orthoacetate, to produce a γ,δ-unsaturated ester. tcichemicals.comjk-sci.com This reaction is typically carried out by heating the allylic alcohol with an excess of the orthoester in the presence of a weak acid catalyst, like propionic acid. name-reaction.com

For the synthesis of this compound, a key intermediate would be a silylated allylic alcohol, specifically (E)-3-(trimethylsilyl)-2-propen-1-ol. The Johnson-Claisen rearrangement of this silylated allylic alcohol with triethyl orthoacetate would directly yield the desired product. The reaction proceeds through an in-situ formed ketene acetal, which then undergoes the bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement to form the new C-C bond and establish the pentenoate structure with the trimethylsilyl group at the C-3 position.

This method is highly attractive as it constructs the carbon skeleton and introduces the ethyl ester functionality in a single, often stereoselective, step. The geometry of the double bond in the allylic alcohol can influence the stereochemistry of the final product.

| Allylic Alcohol | Orthoester | Catalyst | Product |

| (E)-3-(trimethylsilyl)-2-propen-1-ol | Triethyl orthoacetate | Propionic Acid | This compound |

| General Allylic Alcohol | Triethyl orthoacetate | Weak Acid | γ,δ-Unsaturated Ester |

Claisen Rearrangement Approaches to Pentenoate Scaffolds

Stereoselective and Enantioselective Synthesis of Silylated Pentenoates

The precise control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For silylated pentenoates, this involves establishing a defined stereochemistry at the C3 position. Both diastereoselective and enantioselective strategies have been successfully employed to achieve this goal.

Diastereoselective methods aim to control the formation of one diastereomer over another. A common and effective strategy involves the use of substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the silylation reaction.

One of the seminal approaches to the diastereoselective synthesis of β-silyl esters involves the conjugate addition of silyl-cuprate reagents to α,β-unsaturated esters that are appended with a chiral auxiliary. The chiral auxiliary provides a biased steric environment, forcing the incoming nucleophile to attack from a specific face of the double bond.

Pioneering work in this area demonstrated that the conjugate addition of a phenyldimethylsilyl-cuprate reagent to α,β-unsaturated esters and amides derived from various chiral auxiliaries proceeds with notable diastereoselectivity. The stereochemical outcome of these reactions can be influenced by the structure of the chiral auxiliary and the reaction conditions. For instance, the addition to esters derived from certain chiral alcohols shows a different facial selectivity compared to additions to amides or imides. rsc.orgrsc.org

The following table summarizes the diastereoselective conjugate addition of a silyl cuprate (B13416276) reagent to various crotonate esters attached to different chiral auxiliaries, which are analogues to the pentenoate system.

| Entry | Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | (1R,2S)-Ephedrine derivative | N-Crotonyl-oxazolidinone | 95:5 | 85 |

| 2 | (R)-2-Methyl-2-propanesulfinamide | N-Crotonyl-sulfinamide | 90:10 | 78 |

| 3 | (S)-4-Benzyl-2-oxazolidinone | N-Crotonyl-oxazolidinone | 98:2 | 92 |

| 4 | (R,R)-2,5-Dimethylpyrrolidine | N-Crotonyl-pyrrolidine | 88:12 | 80 |

This table is a representative example based on literature findings for analogous systems and is for illustrative purposes. rsc.orgrsc.orgnih.gov

Upon successful diastereoselective silylation, the chiral auxiliary can be cleaved under mild conditions to afford the desired enantioenriched silylated ester. rsc.org This strategy provides a reliable route to optically active β-silyl esters, which can be further elaborated.

While chiral auxiliaries offer a robust method for stereocontrol, catalytic asymmetric methods are often more desirable due to their atom economy and the ability to generate chiral products from achiral starting materials using only a substoichiometric amount of a chiral catalyst.

Chiral Auxiliary-Mediated Asymmetric Synthesis: As detailed in the previous section, chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. acs.org Evans' oxazolidinone auxiliaries, for example, have been widely used to control the stereochemistry of conjugate addition reactions. nih.gov The rigid structure of the auxiliary effectively shields one face of the α,β-unsaturated system, leading to high diastereoselectivity. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of silylated compounds has been a major focus. Copper-catalyzed asymmetric conjugate addition of silyl nucleophiles to α,β-unsaturated carbonyl compounds has emerged as a powerful tool. organic-chemistry.org Chiral N-heterocyclic carbenes (NHCs) and phosphine ligands have been successfully employed to induce high levels of enantioselectivity in these transformations.

For instance, the copper-catalyzed enantioselective addition of a silylborane reagent to acyclic α,β-unsaturated esters can produce β-silylated esters with high enantiomeric excess (ee). organic-chemistry.org The choice of the chiral ligand is crucial for achieving high stereocontrol.

The following table illustrates the performance of different chiral ligands in the copper-catalyzed enantioselective conjugate silylation of an α,β-unsaturated ester, a reaction analogous to the synthesis of chiral this compound.

| Entry | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| 1 | (S)-SEGPHOS | CuCl / NaOtBu | 92 | 88 |

| 2 | (R)-BINAP | Cu(OTf)2 / NaOtBu | 85 | 91 |

| 3 | Chiral N-Heterocyclic Carbene (NHC) | CuCl / NaOtBu | 95 | 93 |

| 4 | (R,R)-Ph-BPE | CuOAc / NaOtBu | 88 | 85 |

This table is a representative example based on literature findings for analogous systems and is for illustrative purposes. organic-chemistry.org

Alternative and Emerging Synthetic Pathways for Silylated Unsaturated Esters

Beyond traditional conjugate addition reactions, several alternative and emerging synthetic pathways have been developed for the stereoselective synthesis of silylated unsaturated esters and related allylic silanes. These methods often offer improved efficiency, broader substrate scope, or novel reactivity.

Palladium-Catalyzed Allylic C-OH Functionalization: A significant advancement involves the direct use of allylic alcohols as precursors for allylsilanes, avoiding the need to pre-functionalize the alcohol as a leaving group (e.g., acetate (B1210297) or carbonate). Palladium catalysis can achieve the silylation of allylic alcohols with disilanes under mild and neutral conditions. researchgate.netsemanticscholar.org This method is highly regio- and stereoselective, typically affording linear allylsilanes with a trans double bond geometry. researchgate.net

Ruthenium-Catalyzed C-H Activation: Ruthenium-catalyzed oxidative coupling of allylsilanes and allyl esters with activated olefins represents an innovative approach that proceeds via isomerization followed by C(allyl)-H activation. This methodology provides stereodefined 1,3-dienes with excellent yields and high regio- and diastereoselectivity. While not a direct synthesis of the target molecule, the resulting functionalized dienes can be precursors to complex silylated structures.

Cobalt-Catalyzed Hydrosilylation of Allenes: The cobalt-catalyzed hydrosilylation of allenes offers a direct and atom-economical route to stereodefined (Z)-allylsilanes. This method provides excellent stereoselectivity, favoring the formation of the linear cis-allylsilane isomer. semanticscholar.org

These emerging methodologies highlight the continuous development of more efficient and selective ways to construct valuable silicon-containing building blocks for organic synthesis.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Trimethylsilyl 4 Pentenoate

Electrophilic Activation and Allylation Reactions

Ethyl (3-trimethylsilyl)-4-pentenoate serves as a versatile nucleophile in electrophilic activation and allylation reactions, primarily due to the stabilizing effect of the silicon atom on the transient carbocationic intermediate (the β-silicon effect) and the nucleophilicity of the vinylsilane moiety.

Rhenium(V) Catalysis in Stereoselective Glycosyl Allylation

Recent advancements in synthetic methodology have demonstrated the utility of this compound as a competent nucleophile in the rhenium(V)-catalyzed stereoselective allylation of furanoside derivatives. nih.govacs.org This transformation provides a novel route to anomeric carbon-functionalized furanoside systems. nih.gov In a key study, an oxo-rhenium complex, in conjunction with a copper(II) triflate co-catalyst, was shown to effectively activate furanosidic acetals to form an oxocarbenium ion intermediate. nih.govacs.org This electrophilic species is then intercepted by various nucleophiles, including this compound.

The reaction of a (3S,4R)-bis-TBDPS-protected methoxy-acetal with this compound, in the presence of 15 mol % of the oxo-rhenium catalyst and 5 mol % of Cu(OTf)₂, afforded the corresponding C-allylated furanoside in high yield and stereoselectivity. nih.gov Specifically, the reaction yielded the alkylated product with a 1,3-syn stereoselectivity of 99:1. nih.gov This high degree of stereocontrol is a significant feature of this catalytic system.

The versatility of this rhenium(V)-catalyzed protocol was demonstrated by its compatibility with a range of substituted allylsilanes. The use of this compound delivered the desired product in a yield and stereoselectivity comparable to that of other allylsilanes like 2-bromoallyltrimethylsilane and methallyltrimethylsilane. nih.govacs.org

Table 1: Rhenium(V)-Catalyzed Allylation of a Furanoside Acetal with Various Allylsilanes nih.gov

| Nucleophile | Product | Yield (%) | Diastereoselectivity (1,3-syn:anti) |

| Allyltrimethylsilane | 12 | 93 | 99:1 |

| 2-Bromoallyltrimethylsilane | 13 | 85 | >99:1 |

| This compound | 14 | 88 | 99:1 |

| Methallyltrimethylsilane | 15 | 89 | 95:5 |

Reaction Conditions: 1.0 equiv of furanoside, 2.5 equiv of nucleophile, 15 mol % oxo-Re complex, 5 mol % Cu(OTf)₂, CH₂Cl₂, -50 °C to -30 °C.

Mechanistic Pathways of Silyl-Directed Electrophilic Substitutions

The mechanistic pathway of the rhenium(V)-catalyzed glycosyl allylation is believed to proceed through a silyl-directed electrophilic substitution. The Lewis acidic oxo-rhenium complex activates the furanoside acetal, leading to the formation of a five-membered oxocarbenium ion intermediate. nih.gov The stereochemical outcome of the nucleophilic attack by this compound is consistent with the "inside attack" model proposed by Woerpel for analogous ribose-derived systems. nih.govresearchgate.net

In this model, the preferred trajectory of the incoming nucleophile is from the inside of the envelope conformation of the oxocarbenium ion. This approach avoids steric hindrance from the substituents on the furanose ring. The silicon group in the allylsilane plays a crucial role in stabilizing the developing positive charge at the β-position during the C-C bond formation, a phenomenon known as the β-silicon effect. This effect significantly lowers the activation energy for the allylation step. The high 1,3-syn stereoselectivity observed in the reaction with this compound is a direct consequence of this stereoelectronically favored pathway, leading to the formation of 1,3-cis-1,4-trans substituted furanoside products. nih.gov

Palladium-Catalyzed Transformations

While direct palladium-catalyzed transformations of this compound are not extensively documented in the reviewed literature, the broader class of silyl-substituted esters has been pivotal in the development of novel palladium-catalyzed reactions.

Enantioselective Allylic Alkylation with (Trimethylsilyl)ethyl Ester Protected Enolates

A significant area of research in palladium-catalyzed reactions involves the use of (trimethylsilyl)ethyl (TMSE) ester protected enolates in enantioselective allylic alkylation (AAA). nih.govorganic-chemistry.org It is important to note that these TMSE β-ketoesters are structurally distinct from this compound. In TMSE esters, the silyl (B83357) group is part of the ester protecting group, whereas in this compound, the silyl group is a substituent on the carbon backbone of the pentenoate.

The use of TMSE-protected enolates in palladium-catalyzed AAA has been developed as a powerful method for the synthesis of α-quaternary ketones and lactams with high yields and enantioselectivities. nih.govorganic-chemistry.org This methodology offers advantages over traditional allyl β-ketoesters, including milder deprotection conditions using fluoride (B91410) sources, which are orthogonal to many other protecting groups. nih.gov The independent synthesis of the coupling partners allows for an enhanced substrate scope, including the use of sensitive allylic electrophiles that would not be compatible with the conditions required for the synthesis of traditional β-ketoesters. nih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Enantioselective Allylic Alkylation of a TMSE-Protected β-Ketoester nih.gov

| Allyl Electrophile | Product | Yield (%) | ee (%) |

| Allyl methyl carbonate | α-Allyl-α-methyl cyclohexanone | 95 | 92 |

| Cinnamyl methyl carbonate | α-Cinnamyl-α-methyl cyclohexanone | 90 | 91 |

| Geranyl methyl carbonate | α-Geranyl-α-methyl cyclohexanone | 85 | 93 |

Reaction Conditions: TMSE β-ketoester, allyl carbonate, Pd₂(dba)₃, (S)-t-Bu-PHOX, Cs₂CO₃, THF.

Convergent Cross-Coupling Reactions Involving Silyl-Substituted Moieties

The use of TMSE β-ketoesters also exemplifies a convergent cross-coupling strategy. organic-chemistry.org This approach allows for the union of two complex and highly functionalized fragments in a single step, which is a highly desirable strategy in modern organic synthesis. The mild conditions under which the TMSE group can be cleaved to generate the enolate nucleophile are key to the success of these convergent couplings. This allows for the use of a wide range of functionalized electrophiles that might be sensitive to harsher conditions. organic-chemistry.org This methodology has proven to be a versatile tool for the synthesis of complex molecules, enabling the convergent cross-coupling of synthetically challenging fragments. organic-chemistry.org

Radical Reactions and Hydrosilylation

The vinylsilane moiety in this compound suggests potential reactivity in radical reactions and hydrosilylation processes.

Radical additions to the double bond of this compound can be anticipated. Radical initiators, such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), can generate radicals that add to the less substituted carbon of the vinyl group. libretexts.orgnih.gov The resulting carbon-centered radical at the 3-position, stabilized by the adjacent silicon atom, can then participate in further reactions, such as hydrogen atom abstraction or cyclization. libretexts.org For instance, the addition of a thiyl radical, generated from a thiol, would be expected to proceed in an anti-Markovnikov fashion.

Hydrosilylation, the addition of a Si-H bond across the double bond, represents another potential transformation for this compound. This reaction can be catalyzed by various transition metal complexes (e.g., platinum, rhodium, iridium) or proceed via a radical mechanism. researchgate.net Catalytic hydrosilylation would likely lead to the formation of a 1,2-disilyl-substituted pentanoate. The regioselectivity of the addition would be influenced by the choice of catalyst and the steric and electronic properties of the substrate and the hydrosilane. Radical-mediated hydrosilylation, often initiated by peroxides or UV light and using a reagent like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), would also be expected to yield the anti-Markovnikov addition product. dntb.gov.ua

Regioselectivity and Stereocontrol in Addition Reactions (e.g., Hydrosilylation of Propiolate Esters)

The reactivity of this compound, an allylsilane derivative, is significantly influenced by the silicon-carbon bond. In addition reactions, particularly those involving metal catalysts, the trimethylsilyl (B98337) group exerts substantial control over both the regioselectivity and stereoselectivity of the outcome.

A key example of this control is observed in the carbocupration of propiolate esters. Research into the copper-catalyzed vicinal functionalization of propiolate esters with Grignard reagents in the presence of a silicon-containing promoter like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) reveals a distinct stereoselective pathway. This reaction proceeds through a carbocupration-silicon group migration sequence to yield substituted E-vinyl silanes with high diastereoselectivity (>20:1). organic-chemistry.org The process involves the addition of a cuprate (B13416276) complex to the propiolate ester, followed by a tautomerization event facilitated by the silane (B1218182) promoter. organic-chemistry.org The choice of solvent and the Lewis acidity of the silane are critical factors; for instance, using THF as a solvent with TMSOTf can result in yields as high as 92%. organic-chemistry.org

While direct studies on the hydrosilylation of propiolate esters using this compound as the silane source are not prevalent, the general principles of hydrosilylation of propiolate esters provide insight. These reactions, often catalyzed by transition metals, can exhibit complementary regioselectivity depending on the reaction conditions. For example, the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane can yield β-silicon-substituted Z-alkenes or α-silicon-substituted alkenes depending on the presence and type of Lewis acid catalyst. researchgate.net Reactions without a Lewis acid tend to proceed via a free-radical mechanism, selectively forming the β-(Z) isomers, whereas the addition of a strong Lewis acid like AlCl₃ favors an ionic mechanism, leading to the α-isomers. researchgate.net

Table 1: Regioselectivity in the Hydrosilylation of Propiolate Esters with Tris(trimethylsilyl)silane This table illustrates the influence of Lewis acids on the regiochemical outcome of a related hydrosilylation reaction, providing a model for the type of control expected in reactions involving silyl-substituted reagents.

| Propiolate Ester | Lewis Acid | Solvent | Product | Selectivity | Proposed Mechanism |

| Methyl propiolate | None | None | β-silicon-substituted Z-alkene | Selective | Free-radical |

| Ethyl propiolate | EtAlCl₂ | CH₂Cl₂ | β-silicon-substituted Z-alkene | Selective | Free-radical |

| Ethyl propiolate | AlCl₃ | CH₂Cl₂ | α-silicon-substituted alkene | Selective | Ionic |

| Trifluoroethyl propiolate | AlCl₃ | CH₂Cl₂ | α-silicon-substituted alkene | Exclusive | Ionic |

| Data sourced from a study on the hydrosilylation of propiolate esters. researchgate.net |

Computational Studies on Radical-Forming Steps and Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), are crucial for elucidating the complex reaction mechanisms involving organosilicon compounds like this compound. These studies provide insights into transition states and reaction energy barriers that are difficult to determine experimentally.

For reactions analogous to those involving this compound, such as the radical addition of silyl radicals to propiolate esters, computational analysis has been used to obtain the transition state of the radical-forming step. researchgate.net DFT calculations on the β-fragmentation of β-silyl radicals—a process relevant to the reactivity of allylsilanes—have shown how the rate of fragmentation is influenced by substituents on both the silicon atom and the alkyl chain. researchgate.net These theoretical models help predict the efficiency of radical processes by establishing structure-property relationships. researchgate.net

In the context of photochemical reactions, computational investigations into the 1,3-silyl migration of allylsilanes have been performed. These studies use methods like the complete active space self-consistent field (CASSCF) to explore reaction pathways. nih.gov Such calculations have identified conical intersection structures that suggest a potential dissociation path leading to radicals, in addition to the concerted 1,3-shift. nih.gov The stereochemical preference for retention in photochemical 1,3-silyl migrations of allylsilanes is consistent with Woodward-Hoffmann rules and is supported by these computational models. nih.gov

Table 2: Theoretical Energy Barriers for 1,3-Silyl Migration in Allylsilane This table presents data from ab initio molecular orbital calculations, which provide a foundational understanding of rearrangement possibilities in allylsilane systems.

| Migration Pathway | Transition Structure Geometry | Relative Energy Barrier (kcal/mol) |

| Retention of Stereochemistry | Pentacoordinate Square Pyramidal | ~9 kcal/mol lower |

| Inversion of Stereochemistry | Pentacoordinate Trigonal Bipyramidal | ~9 kcal/mol higher |

| Data from ab initio MO calculations on allylsilane. acs.org |

Rearrangement Reactions and Silicon Migration Phenomena

This compound, as an allylsilane, is susceptible to rearrangement reactions, most notably those involving the migration of the silyl group. The nih.govresearchgate.net-silyl migration is a well-documented phenomenon in allylsilane chemistry, proceeding through either thermal or photochemical pathways.

Theoretical studies using ab initio molecular orbital calculations have investigated the concerted nih.govresearchgate.net-silyl migration in the parent allylsilane. acs.org These calculations revealed two potential transition structures: a pentacoordinate square pyramidal geometry leading to retention of stereochemistry at the silicon center, and a trigonal bipyramidal geometry leading to inversion. acs.org The calculations indicate that the transition state for retention of configuration is significantly more stable (by approximately 9 kcal/mol) than the one for inversion. acs.org Photochemical nih.govresearchgate.net-silyl migrations in allylsilanes also show a preference for retention of stereochemistry. nih.gov

In a related context, iodine has been shown to promote the rearrangement of diallylsilanes. This reaction is believed to proceed via the intramolecular allylation of a β-silyl carbocation intermediate. mdpi.com Studies on tetraallylsilane (B74137) demonstrate that the extent of rearrangement can be controlled by the stoichiometry of the iodine used, allowing for selective formation of mono- or di-rearranged products. mdpi.com This highlights the potential for controlled rearrangement in polysubstituted silanes under specific conditions.

Functional Group Interconversions Involving the Pentenoate Moiety

Olefin Transformations (e.g., Ring-Closing Metathesis)

The vinyl group in this compound is a site for various olefin transformations. While direct examples of ring-closing metathesis (RCM) starting from this compound itself require a second double bond within the molecule, the reactivity of the allylsilane moiety in RCM is well-established in related systems.

The RCM of diene systems containing an allylsilane component is a powerful strategy for synthesizing cyclic compounds. For instance, the RCM of diallylsilanes using Grubbs catalysts provides access to cyclic allylsilanes. nih.gov These intermediates can then be used in further transformations. nih.gov The efficiency of RCM reactions can be influenced by the catalyst used and the specific substrate. Second-generation Grubbs catalysts are commonly employed for such transformations. researchgate.netmsu.edu The general reaction involves the formation of a new ring and the liberation of a small olefin, such as ethylene, which drives the reaction to completion. researchgate.net The resulting cyclic products can often be purified by standard methods like column chromatography. pitt.edu

Table 3: Representative Ring-Closing Metathesis (RCM) Reaction This table shows a typical RCM reaction on a related substrate, illustrating the general conditions and outcomes applicable to olefin metathesis.

| Substrate | Catalyst | Solvent | Time (h) | Temperature | Product |

| Diethyl diallylmalonate | Grubbs 2nd Gen. | CH₂Cl₂ | 1 | Room Temp. | Diethyl cyclopent-3-ene-1,1-dicarboxylate |

| Data from a representative RCM procedure. msu.edupitt.edursc.org |

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group of this compound can be converted to other functional groups through hydrolysis or transesterification. These reactions are fundamental transformations of the ester moiety.

Ester Hydrolysis Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification) : This method uses a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction is irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk This makes saponification the more common and generally more efficient method for ester hydrolysis. chemguide.co.uk

Transesterification Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.commonash.edu This reaction can also be catalyzed by either an acid or a base. In a typical base-catalyzed process, an alkoxide is used as a nucleophile, which attacks the carbonyl carbon of the ester. This leads to a tetrahedral intermediate that then eliminates the original alkoxy group to form a new ester. masterorganicchemistry.comyoutube.com To favor the formation of the desired product, the alcohol corresponding to the new ester is often used as the solvent in large excess. masterorganicchemistry.com

Table 4: General Pathways for Ester Functionalization

| Reaction | Reagents | Catalyst | Key Features | Products |

| Acidic Hydrolysis | Excess H₂O | Strong Acid (e.g., H₂SO₄) | Reversible | Carboxylic acid + Alcohol |

| Basic Hydrolysis | NaOH or KOH | None (Stoichiometric) | Irreversible | Carboxylate Salt + Alcohol |

| Transesterification | R'-OH (Alcohol) | Acid or Base (e.g., NaOR') | Reversible; driven by excess R'-OH | New Ester + Original Alcohol |

| Information compiled from general principles of ester reactivity. libretexts.orgchemguide.co.ukmasterorganicchemistry.com |

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Block in Natural Product Total Synthesis

The construction of complex, biologically active natural products is a significant challenge in organic chemistry that demands precise control over stereochemistry and the efficient assembly of molecular fragments. sci-hub.se Ethyl (3-trimethylsilyl)-4-pentenoate serves as a strategic building block in this endeavor, providing a five-carbon scaffold with latent functionality that can be unmasked and elaborated at various stages of a synthetic sequence.

A key advantage of this compound lies in the synthetic utility of its vinylsilane functional group. chemicalbook.com Vinylsilanes are well-established precursors for stereodefined carbon-carbon bond formation. For instance, they can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new C-C bonds with retention of the vinyl geometry. This allows for the reliable connection of complex molecular fragments.

Furthermore, the related allylsilane functionality, accessible from this scaffold, is renowned for its use in stereoselective reactions. In the presence of a Lewis acid, allylsilanes react with electrophiles like aldehydes and ketones in Hosomi-Sakurai reactions to form homoallylic alcohols with a high degree of stereocontrol. The trimethylsilyl (B98337) group directs the regioselectivity of the addition and influences the facial selectivity, making it a powerful tool for constructing chiral centers. The ability to temporarily incorporate this silyl (B83357) group and later remove or transform it provides synthetic flexibility. wikipedia.org

Table 1: Synthetic Utility of Functional Groups in Fragment Coupling

| Functional Group | Reaction Type | Outcome | Stereochemical Impact |

|---|---|---|---|

| Vinylsilane | Hiyama Coupling | C-C Bond Formation | Retention of double bond geometry |

| Allylsilane (derivative) | Hosomi-Sakurai Reaction | Homoallylic Alcohol | High diastereoselectivity |

| Ethyl Ester | Hydrolysis/Amidation | Carboxylic Acid/Amide | Enables coupling via amide bonds or other linkages |

This table illustrates the potential reactions of the compound's key functional groups for assembling molecular fragments in a controlled manner.

Polyketides and terpenoids are major classes of natural products known for their structural complexity and significant biological activities. nih.govmdpi.com The total synthesis of these molecules often involves the iterative assembly of smaller building blocks. researchgate.netorganicchemistrydata.org this compound is a suitable precursor for segments of these natural product scaffolds.

The five-carbon backbone of the molecule can be envisioned as a synthetic equivalent of a propionate (B1217596) or acetate (B1210297) extender unit commonly found in polyketide biosynthesis. syr.edu The ethyl ester provides a handle for chain elongation via reactions such as Claisen condensations or can be reduced to an aldehyde or alcohol for subsequent transformations. The vinylsilane group offers a site for late-stage functionalization or can be oxidatively cleaved to reveal a carbonyl group, further expanding its synthetic potential within a complex synthesis. This strategic placement of functional groups allows chemists to build intricate carbon skeletons with precision. nih.gov

Precursor for Functionalized Polymers and Hybrid Materials

The presence of a polymerizable vinyl group and a silicon-containing moiety makes this compound an attractive monomer for creating advanced materials with tailored properties.

The terminal vinyl group of the molecule can undergo polymerization through various mechanisms, including radical, anionic, or transition-metal-catalyzed routes. epo.org Specifically, its identity as a vinylsilane makes it a candidate for vinylsilane polymerization. The resulting polymer would feature a polyethylene (B3416737) backbone with pendent -(CH(Si(CH₃)₃)CH₂COOCH₂CH₃) groups. These side chains introduce both polarity (from the ester) and silicon content into the polymer.

The trimethylsilyl group can also be used as a protecting group for more reactive functionalities during polymerization, which can be deprotected post-polymerization to allow for further modification of the polymer side chains. nih.gov This approach enables the synthesis of functionalized polymers where the density and type of functionality can be precisely controlled, which is crucial for applications in drug delivery, coatings, and advanced elastomers. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetravalent silicon has been explored as a versatile tetrahedral node for building robust MOFs. nih.govresearchgate.net By hydrolyzing its ethyl ester to the corresponding carboxylic acid, this compound can be converted into a ligand suitable for MOF synthesis or for grafting onto the surfaces of materials like silica (B1680970) or titania.

The resulting silicon-containing frameworks or surface modifications would benefit from the properties imparted by the organosilicon component, such as increased thermal stability and hydrophobicity. The vinyl group could remain as a reactive handle within the material, allowing for post-synthetic modification, such as cross-linking or the attachment of other functional molecules.

Development of Chiral Auxiliaries and Ligands from Derivatives

The development of enantiomerically pure compounds is critical in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

While this compound is not itself a chiral auxiliary, its ester functionality provides a direct route to derivatives that can serve this purpose. For example, the ester can be converted into an amide by reacting it with a chiral amine, such as (R,R)- or (S,S)-pseudoephedrine. wikipedia.org The resulting chiral amide can then be used to direct stereoselective reactions, such as alkylation at the α-carbon. After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered.

Similarly, the bifunctional nature of the molecule allows for its conversion into novel chiral ligands for asymmetric catalysis. By modifying both the ester and the vinylsilane groups, it is possible to create bidentate or tridentate ligands capable of coordinating to a metal center. The steric and electronic properties of such a ligand could be fine-tuned by adjusting the substituents on the silicon atom and the backbone, potentially leading to new catalysts for a range of asymmetric transformations. researchgate.net

Table 2: Potential Applications of Derivatives

| Derivative Type | Synthetic Approach | Potential Application | Role of Original Compound |

|---|---|---|---|

| Chiral Amide | Amidation with a chiral amine (e.g., pseudoephedrine) | Substrate for diastereoselective alkylation or aldol (B89426) reactions | Provides the core scaffold for the auxiliary |

| Bidentate Ligand | Functionalization of both ester and vinyl groups | Ligand for asymmetric metal catalysis | Serves as a versatile platform for ligand design |

This table outlines the plausible development of chiral auxiliaries and ligands starting from this compound.

Applications as Intermediates in Medicinal Chemistry and Agrochemical Synthesis

The allylsilane moiety is a versatile functional group in organic synthesis, known for its role in reliable carbon-carbon bond formation. This reactivity is central to the assembly of core structures found in many pharmaceutical and agrochemical compounds. The trimethylsilyl group stabilizes a positive charge at the β-carbon position (the carbon adjacent to the silicon-bearing carbon) and a partial positive charge at the γ-carbon (the terminal carbon of the vinyl group) during electrophilic attack. This "beta-silicon effect" allows for regioselective reactions where an electrophile adds to the γ-position of the allyl group, a foundational reaction for extending carbon chains and introducing diverse functionalities.

In the context of medicinal chemistry, this controlled reactivity could be harnessed to synthesize complex carbocyclic and heterocyclic frameworks that are prevalent in drug molecules. For instance, the allylsilane can react with various electrophiles such as aldehydes, ketones, and imines in the presence of a Lewis acid catalyst. Such reactions would lead to the formation of homoallylic alcohols or amines, which are key structural motifs in a variety of natural products and synthetic drugs exhibiting a wide range of biological activities, from antimicrobial to anticancer properties.

Similarly, in agrochemical synthesis, the construction of novel pesticides often relies on the efficient assembly of complex organic molecules. The reactivity of "this compound" could be exploited to build the carbon skeleton of new insecticides, herbicides, or fungicides. For example, the introduction of specific side chains via allylation reactions can be crucial for tuning the biological activity and selectivity of a pesticide. A notable application in agrochemical synthesis involves the synthesis of pyrethroid insecticides, where related ester compounds serve as critical intermediates.

While direct evidence from industrial synthesis remains proprietary, the potential applications can be inferred from analogous reactions reported in academic literature for similar allylsilane structures. The table below outlines hypothetical, yet chemically sound, transformations of "this compound" that could lead to precursors for bioactive molecules.

| Precursor Compound | Reagent/Reaction Condition | Potential Bioactive Scaffold |

| This compound | Aldehyde (R-CHO), Lewis Acid | γ-Substituted Homoallylic Alcohol |

| This compound | Imine (R-CH=NR'), Lewis Acid | γ-Substituted Homoallylic Amine |

| This compound | Acyl Chloride (R-COCl), Lewis Acid | γ,δ-Unsaturated Ketone |

| This compound | Epoxide, Lewis Acid | 1,5-Hydroxyalkene derivative |

These potential transformations highlight the versatility of "this compound" as a synthetic intermediate. The ester functionality can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, a common linkage in many biologically active compounds. The strategic combination of the allylsilane reactivity and subsequent modifications of the ester group would allow for the divergent synthesis of a library of compounds for biological screening.

Analytical Methodologies for Mechanistic Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis (e.g., 2D NMR, Chiral Chromatography for Enantiomeric Excess Determination)

The unambiguous determination of the constitution and stereochemistry of Ethyl (3-trimethylsilyl)-4-pentenoate is accomplished through the application of advanced spectroscopic and chromatographic methods.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of molecules. mdpi.com For this compound, a combination of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals definitively.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule, allowing for the tracing of connections between adjacent protons, such as those in the ethyl group and along the pentenoate backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the carbon signals of the ethyl group, the pentenoate chain, and the trimethylsilyl (B98337) (TMS) group. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule, for instance, showing the correlation from the protons on C2 to the carbonyl carbon (C1) and to the silylated carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the relative stereochemistry in rigid or conformationally biased structures, NOESY is the technique of choice. wordpress.com It identifies protons that are close in space, even if they are not directly coupled. This can be particularly useful for confirming the spatial relationship between substituents around the chiral center at C3. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| 1 (C=O) | - | ~172 |

| 2 (CH₂) | ~2.4 | ~40 |

| 3 (CH) | ~2.0 | ~35 |

| 4 (CH=) | ~5.7 | ~135 |

| 5 (=CH₂) | ~4.9 | ~114 |

| Ethyl CH₂ | ~4.1 | ~60 |

| Ethyl CH₃ | ~1.2 | ~14 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

Chiral Chromatography is the cornerstone for determining the enantiomeric purity of a chiral substance. wikipedia.orgyoutube.com Since this compound possesses a stereocenter at the C3 position, any asymmetric synthesis of this compound would require the determination of its enantiomeric excess (ee). wikipedia.org This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). nih.govlibretexts.org

The principle involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. wikipedia.orgphenomenex.com These differential interactions lead to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. youtube.com Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds. phenomenex.comsigmaaldrich.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. wikipedia.orgnih.gov In some cases, derivatization with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column. libretexts.org

Chromatographic Methods for Reaction Monitoring and Purity Assessment (e.g., GC, UPLC, TLC)

Chromatographic techniques are indispensable tools for real-time monitoring of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction. rochester.edulibretexts.org To monitor the formation of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. rsc.orgresearchgate.net The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm that the starting material has been consumed, which is especially useful if the product and reactant have similar retention factors (Rf values). rochester.edu

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID), is a robust quantitative technique for assessing the purity of volatile compounds like esters. scielo.br It is well-suited for analyzing this compound due to its volatility. The method's high resolution allows for the separation of the desired product from starting materials, byproducts, and residual solvents. The area of the peak corresponding to the product is proportional to its concentration, allowing for an accurate determination of purity. For silylated compounds, GC is a standard analytical method, and response factors can be predicted or determined experimentally for accurate quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. reddit.com While GC is often preferred for this compound, UPLC can be an excellent alternative, particularly for monitoring reactions involving less volatile starting materials or for analyzing samples that might decompose at the high temperatures used in GC. UPLC systems, often coupled with UV or mass spectrometric detectors, provide highly accurate and quantitative assessment of product purity. reddit.com

Table 2: Comparison of Chromatographic Methods for Analysis of this compound

| Technique | Primary Use | Advantages | Limitations |

|---|---|---|---|

| TLC | Reaction Monitoring | Fast, inexpensive, simple setup. rochester.edulibretexts.org | Not quantitative, lower resolution. reddit.com |

| GC-FID | Purity Assessment, Quantification | High resolution, quantitative, excellent for volatile esters. scielo.br | Requires sample volatility, high temperatures can cause degradation. researchgate.net |

| UPLC | Purity Assessment, Reaction Monitoring | High resolution, high sensitivity, fast analysis times. reddit.com | More expensive instrumentation, may require chromophore for UV detection. |

Mass Spectrometric Approaches for Mechanistic Pathway Confirmation and Product Profiling

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like GC (GC-MS), is a powerful tool for confirming the identity of this compound and for elucidating the mechanisms of its formation. purdue.edu

Upon introduction into the mass spectrometer, the molecule is ionized, most commonly by electron ionization (EI) in GC-MS, which causes it to fragment in a reproducible manner. researchgate.netnih.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, characteristic fragmentation patterns involving the trimethylsilyl group are expected. nih.gov Key fragment ions would likely include:

[M-15]⁺: Loss of a methyl group from the TMS moiety, a very common fragmentation for TMS compounds. researchgate.net

[M-43]⁺: Loss of a propyl group or an isopropyl radical.

[M-73]⁺: Loss of the trimethylsilyl group itself.

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, which is often a prominent peak in the spectra of TMS-containing compounds. nih.gov

McLafferty rearrangement: The ester functionality could undergo a McLafferty rearrangement, leading to characteristic fragment ions.

By analyzing the products of a reaction using GC-MS, it is possible to identify not only the main product but also any byproducts or intermediates that are stable enough to be detected. This information is critical for confirming proposed reaction pathways. researchgate.netnih.gov For instance, in a hydrosilylation reaction to form an allylsilane, MS could help identify isomers or products of side reactions, providing insight into the reaction's selectivity and mechanism. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the products.

Table 3: Predicted Key Mass-to-Charge (m/z) Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Significance |

|---|---|---|

| 200 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 185 | [M - CH₃]⁺ | Characteristic loss from a TMS group. researchgate.net |

| 157 | [M - C₃H₇]⁺ | Loss of a propyl fragment. |

| 127 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group. |

Future Perspectives and Emerging Research Avenues in the Chemistry of Ethyl 3 Trimethylsilyl 4 Pentenoate

The exploration of functionalized organosilanes like Ethyl (3-trimethylsilyl)-4-pentenoate continues to open new frontiers in chemical synthesis. Possessing both an allylsilane and an ester moiety, this compound is a versatile building block. Future research is poised to revolutionize its synthesis and application by focusing on sustainability, catalytic efficiency, novel reactivity, automation, and bio-inspired methods. These emerging avenues promise to unlock more complex molecular architectures with greater precision and environmental responsibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.